6-Chloro-2-(trifluoromethyl)pyridin-3-amine

Medicinal Chemistry Agrochemical Intermediates SAR Studies

Select this specific 2-CF3/6-Cl/3-NH2 regioisomer—not a generic substitute—for guaranteed success in cross-coupling and SAR campaigns. Its distinct XLogP3 (2.1) and InChI Key ensure correct molecular recognition. With ≥95% purity, this building block eliminates byproduct formation in parallel synthesis. Trusted in agrochemical patents, it is the definitive scaffold for kinase inhibitor and GPCR agonist research. Procure the authentic isomer and avoid costly synthetic failure.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
CAS No. 117519-13-8
Cat. No. B3032153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(trifluoromethyl)pyridin-3-amine
CAS117519-13-8
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)C(F)(F)F)Cl
InChIInChI=1S/C6H4ClF3N2/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H,11H2
InChIKeyULXYUOTTYMRQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(trifluoromethyl)pyridin-3-amine (CAS 117519-13-8): Structural and Physicochemical Baseline for Procurement


6-Chloro-2-(trifluoromethyl)pyridin-3-amine (CAS 117519-13-8) is a heterocyclic aromatic amine characterized by a pyridine ring substituted at position 2 with a trifluoromethyl group (-CF3), at position 6 with a chlorine atom (-Cl), and at position 3 with an amino group (-NH2). It possesses a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 g/mol [1]. Its physicochemical profile includes a calculated XLogP3 of 2.1, one hydrogen bond donor, and five hydrogen bond acceptors . This specific substitution pattern renders it a versatile small-molecule scaffold, widely utilized as a building block or intermediate in the synthesis of bioactive compounds, particularly for agrochemical and pharmaceutical research applications [2].

Why Generic Substitution of 6-Chloro-2-(trifluoromethyl)pyridin-3-amine is High-Risk for R&D and Production


In the class of chloro-trifluoromethyl pyridine amines, positional isomerism critically dictates both chemical reactivity and downstream biological activity. While compounds like 3-amino-2-chloro-6-(trifluoromethyl)pyridine (CAS 117519-09-2) or 6-chloro-3-(trifluoromethyl)pyridin-2-amine (CAS 79456-27-2) share the same molecular formula and weight, their distinct spatial arrangement of the -Cl, -CF3, and -NH2 groups leads to divergent electronic environments and steric profiles [1]. This variance directly impacts their performance as intermediates in cross-coupling reactions or as pharmacophores in medicinal chemistry. For instance, the precise placement of substituents around the pyridine core governs the success of regioselective functionalization, such as Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, which are fundamental to constructing complex target molecules [2]. Procurement of a non-identical positional isomer as a generic substitute can therefore result in complete synthetic failure, altered reaction kinetics, or a final product with a different biological profile, rendering it scientifically invalid and economically wasteful.

6-Chloro-2-(trifluoromethyl)pyridin-3-amine: A Quantitative Evidence Guide for Differentiated Selection


Positional Isomerism: Physicochemical and Reactivity Differentiation from the 2-Chloro-6-CF3 Isomer

The target compound differs from its positional isomer, 3-amino-2-chloro-6-(trifluoromethyl)pyridine (CAS 117519-09-2), in the critical placement of the -Cl and -CF3 groups. This is not a trivial distinction; the 2-CF3/6-Cl substitution pattern creates a unique electronic environment that influences both its chemical reactivity and its potential for specific biological interactions. The target compound's specific arrangement is a key building block for certain classes of kinase inhibitors and agrochemicals, whereas the 2-Cl/6-CF3 isomer is more frequently associated with the synthesis of different heterocyclic cores [1]. The differences in their InChI Keys and canonical SMILES strings are the definitive, quantifiable evidence of their non-interchangeability [2].

Medicinal Chemistry Agrochemical Intermediates SAR Studies

Purity Benchmarking: Commercial Specifications vs. Industry Standard for Research Intermediates

Commercial availability data from reputable vendors indicate that the standard purity specification for 6-chloro-2-(trifluoromethyl)pyridin-3-amine is ≥95% . This is a crucial benchmark for procurement, as it meets the threshold required for reliable use as a building block in multi-step syntheses. While some synthetic routes report yields for this specific intermediate in the 85-92% range , the commercial ≥95% specification ensures that researchers can bypass extensive in-house purification. The consistency of this purity specification across multiple independent suppliers provides a reliable, verifiable data point for comparison against potential alternative synthetic routes or lower-purity sources.

Synthetic Chemistry QC Standards Procurement Specification

Lipophilicity (LogP) Differentiation: A Key Descriptor for Membrane Permeability in Drug Design

The target compound possesses a calculated XLogP3 value of 2.1 . This quantifiable measure of lipophilicity is a key differentiator for scientists involved in drug discovery and design. When compared to less lipophilic analogs or more polar counterparts, this LogP value places it within the favorable range often associated with optimal passive membrane permeability and oral bioavailability [1]. For instance, related compounds with additional polar groups or different substitution patterns can exhibit significantly lower LogP values, leading to reduced permeability. This specific property makes the compound an attractive core scaffold for optimizing the drug-likeness of lead molecules.

Medicinal Chemistry ADME-Tox Physicochemical Property

Definitive Application Scenarios for 6-Chloro-2-(trifluoromethyl)pyridin-3-amine Based on Verifiable Differentiation


Precision Scaffold for Medicinal Chemistry SAR Studies

This compound's defined 2-CF3/6-Cl/3-NH2 substitution pattern serves as a precise molecular scaffold in structure-activity relationship (SAR) campaigns. Its quantifiable lipophilicity (XLogP3 = 2.1) and unique InChI Key differentiate it from other positional isomers. Procuring this specific compound ensures that researchers are investigating the correct regioisomer, which is crucial when exploring the binding modes of kinase inhibitors or GPCR agonists, where the exact spatial orientation of substituents determines target engagement [1].

High-Fidelity Intermediate in Agrochemical Synthesis

The compound is a recognized intermediate in the synthesis of complex agrochemicals, as evidenced by its mention in patents for the production of chlorinated trifluoromethylpyridines [2]. Its commercial availability at ≥95% purity makes it a reliable starting material for the development of next-generation fungicides or herbicides. The specific 2-trifluoromethylpyridine motif is a privileged structure in this field, and using the correct building block is essential for achieving the desired biological activity in the final crop protection agent.

Reproducible Building Block for Parallel Synthesis and Library Production

For combinatorial chemistry and parallel synthesis applications, the use of a building block with a verifiable and consistent commercial purity specification (≥95%) is non-negotiable. This compound's established quality standard minimizes the risk of reaction failure or the generation of complex byproduct mixtures that can arise from using impure or misidentified materials. Its well-defined structure and properties ensure that each member of a synthesized library is based on the intended core, enabling reliable downstream biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-(trifluoromethyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.